ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic thiazole derivative characterized by a hybrid structure combining a 1,3-thiazole core, an indole moiety, and an ethyl carboxylate group. The thiazole ring is substituted at the 2-position with a propanoylamino linker connected to a 5-methoxyindole group, while the 4-position features an ethyl carboxylate ester.
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[3-(5-methoxyindol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-3-25-17(23)14-11-26-18(19-14)20-16(22)7-9-21-8-6-12-10-13(24-2)4-5-15(12)21/h4-6,8,10-11H,3,7,9H2,1-2H3,(H,19,20,22) |
InChI Key |
YWSQRFSNRVCDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves several steps
Indole Synthesis: Start by synthesizing the indole moiety. Various methods exist, including the Fischer indole synthesis.
Thiazole Formation: Introduce the thiazole ring. Thiazole synthesis typically involves cyclization reactions using appropriate reagents and conditions.
Carboxylation: Finally, attach the carboxylate group (COOEt) to the thiazole ring.
Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a starting point for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: can undergo various reactions:
Oxidation: Oxidative processes can modify the indole or thiazole moieties.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents can be introduced or replaced.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major products formed during these reactions include derivatives with altered functional groups or side chains.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.
Chemistry: Explore its reactivity and use it as a building block for other molecules.
Biology: Study its effects on cellular processes.
Mechanism of Action
The exact mechanism by which ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in the combination of the 5-methoxyindole and thiazole-carboxylate groups. Key analogs and their differences are outlined below:
Table 1: Structural Comparison of Thiazole-Indole Derivatives
Key Observations :
- Indole vs. Benzothiazole : The target compound’s 5-methoxyindole group provides an electron-donating methoxy substituent, enhancing hydrogen-bonding capacity compared to the 1-methylindole analog and the benzothiazole-containing compound . This may improve solubility and target-binding interactions .
- Hybrid Systems : The benzothiazole-pyrazole analog replaces the indole-thiazole scaffold, likely shifting biological targets due to altered aromatic interactions.
Challenges :
Physicochemical and Pharmacological Implications
Hydrogen Bonding and Solubility:
- The 5-methoxy group in the target compound can act as a hydrogen-bond acceptor, improving aqueous solubility compared to the 1-methylindole analog .
Hypothesized Bioactivity:
- Thiazole derivatives are known for anti-inflammatory and antimicrobial activities . The target compound’s methoxyindole group may augment these effects by modulating electron density in the aromatic system.
- The 1-methylindole analog may exhibit reduced potency due to weaker hydrogen bonding, while the benzothiazole analog could target different enzymes (e.g., kinases) due to its distinct heterocyclic core.
Biological Activity
Ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings to elucidate its biological activity, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a thiazole ring, an indole moiety, and an ethyl ester functional group. The structure can be represented as follows:
This configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties. For instance, it has demonstrated significant activity against various strains of bacteria, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Mycobacterium smegmatis
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound indicate potent antibacterial effects:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Escherichia coli | >100 |
| Mycobacterium smegmatis | 2.50 |
These results suggest that the compound is particularly effective against gram-positive bacteria while showing limited efficacy against gram-negative strains like E. coli .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits antiproliferative effects on various cancer cell lines, including:
- A549 (lung cancer)
- MCF7 (breast cancer)
Cytotoxicity Assays
Cytotoxicity assays reveal that this compound can inhibit cell growth effectively:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 10.5 |
| MCF7 | 15.2 |
These findings indicate a significant potential for further development in cancer therapeutics .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. Molecular docking studies suggest that it may inhibit critical enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Key Mechanisms
- Inhibition of Cell Wall Synthesis : The thiazole moiety is known to interfere with bacterial cell wall formation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
Case Studies and Research Findings
Several case studies have documented the efficacy of similar thiazole derivatives in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
